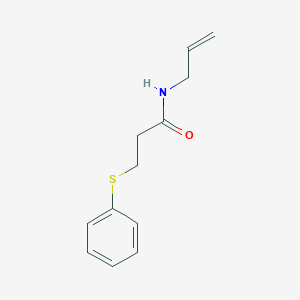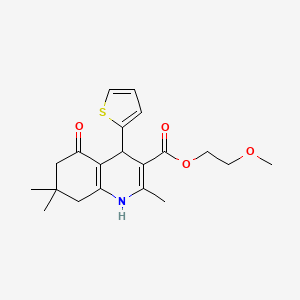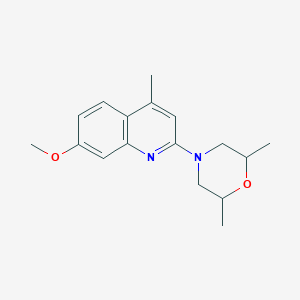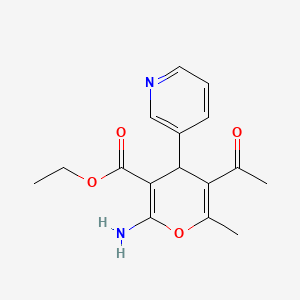![molecular formula C19H19ClN2O2 B5153229 N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5153229.png)
N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide, also known as BCPAA, is a synthetic compound that has been extensively researched for its potential therapeutic applications. BCPAA belongs to the class of acrylamide derivatives and has been studied for its biochemical and physiological effects in various experimental models.
Mécanisme D'action
The exact mechanism of action of N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide is not fully understood. However, it has been proposed that N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide may exert its biological effects by modulating the activity of various enzymes and signaling pathways. N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has been shown to exhibit various biochemical and physiological effects in experimental models. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has been shown to protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide in lab experiments include its synthetic accessibility, high purity, and well-defined chemical structure. N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has been shown to exhibit potent biological activity at low concentrations, which makes it a useful tool for studying various biological processes. However, the limitations of using N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide. One possible direction is to investigate the potential use of N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another possible direction is to explore the use of N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide as a fluorescent probe for the detection of metal ions in biological systems. Further studies are also needed to elucidate the exact mechanism of action of N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide and to investigate its potential toxicity and pharmacokinetic properties in vivo.
Méthodes De Synthèse
The synthesis of N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide involves the reaction of 4-chlorobenzaldehyde with 3-aminobutyric acid to form the corresponding Schiff base, which is then reduced with sodium borohydride to give N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide. The purity of the compound can be improved by recrystallization from suitable solvents.
Applications De Recherche Scientifique
N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties in various experimental models. N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
N-[3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-4-18(23)21-16-5-3-6-17(13-16)22-19(24)12-9-14-7-10-15(20)11-8-14/h3,5-13H,2,4H2,1H3,(H,21,23)(H,22,24)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLWNORXKMJJRP-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5153169.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5153178.png)

![N-[(6-chloro-2-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-2-(3-methyl-2-pyridinyl)ethanamine](/img/structure/B5153189.png)
![ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate](/img/structure/B5153191.png)
![N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5153196.png)

![N-(2,3-dimethylphenyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5153216.png)


![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile](/img/structure/B5153234.png)
![((2S)-1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-pyrrolidinyl)methanol](/img/structure/B5153236.png)